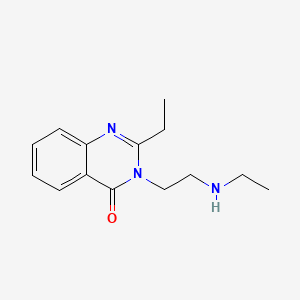
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various medicinal and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- typically involves the cyclization of aniline derivatives with aldehydes or ketones. One common method is the Friedländer synthesis, where aniline reacts with a carbonyl compound in the presence of an acid catalyst. Another approach is the Pfitzinger reaction, which involves the condensation of isatoic anhydride with an aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Nafion® NR50 can be employed to facilitate the cyclization process under microwave irradiation, resulting in high yields and reduced reaction times .
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethylaminoethyl group, where nucleophiles replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinazolinone derivatives with oxidized side chains.
Reduction: Reduced quinazolinone derivatives with hydrogenated side chains.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the ethyl group.
科学研究应用
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, known for its antimalarial activity.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position, used in the synthesis of various pharmaceuticals.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its antiparasitic properties.
Uniqueness
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and ethylaminoethyl groups contribute to its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
77300-96-0 |
|---|---|
分子式 |
C14H19N3O |
分子量 |
245.32 g/mol |
IUPAC 名称 |
2-ethyl-3-[2-(ethylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C14H19N3O/c1-3-13-16-12-8-6-5-7-11(12)14(18)17(13)10-9-15-4-2/h5-8,15H,3-4,9-10H2,1-2H3 |
InChI 键 |
IVIMVSMUBGKFLQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CCNCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
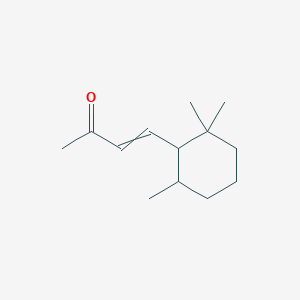

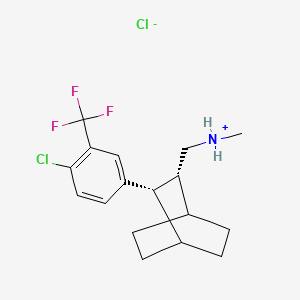
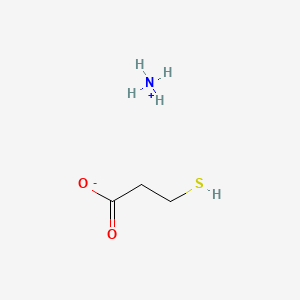
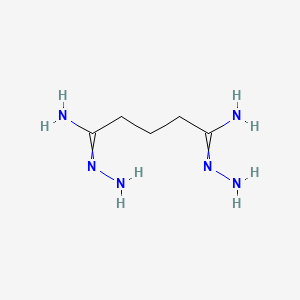
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
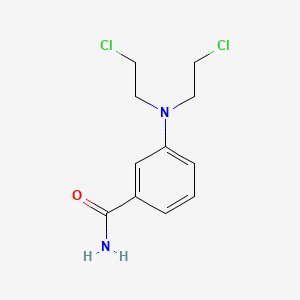

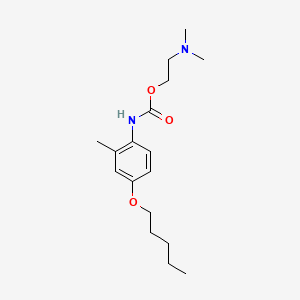
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)


